5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
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Overview
Description
5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, two methyl groups, a morpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,4-dimethylbenzenesulfonamide to introduce the bromine atom at the 5-position. This is followed by the alkylation of the sulfonamide nitrogen with 2-(4-morpholinyl)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation could lead to sulfone derivatives.
Scientific Research Applications
5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The morpholine ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- 5-bromo-2,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
Uniqueness
5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a morpholine ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H21BrN2O3S |
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Molecular Weight |
377.30 g/mol |
IUPAC Name |
5-bromo-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21BrN2O3S/c1-11-9-12(2)14(10-13(11)15)21(18,19)16-3-4-17-5-7-20-8-6-17/h9-10,16H,3-8H2,1-2H3 |
InChI Key |
ILFYBOMKOUQXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)Br)C |
Origin of Product |
United States |
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